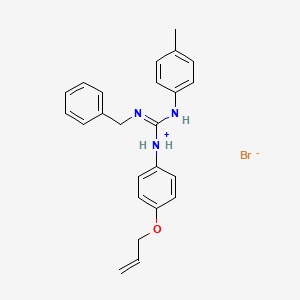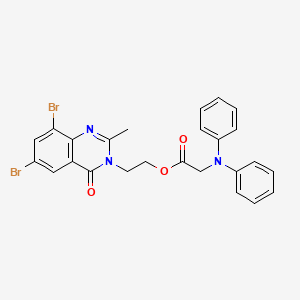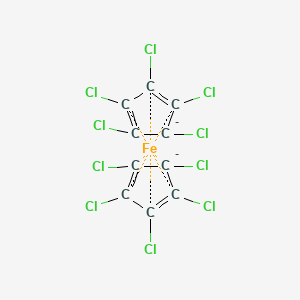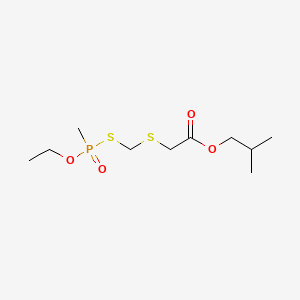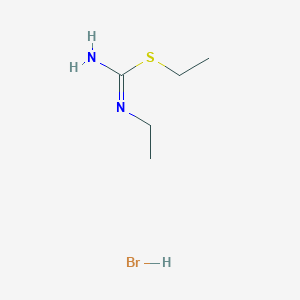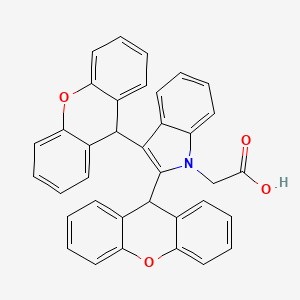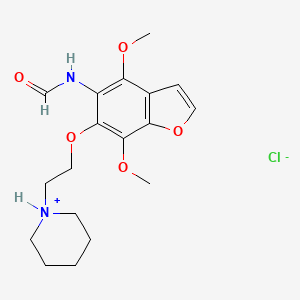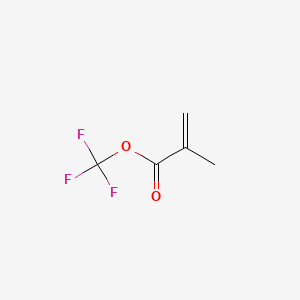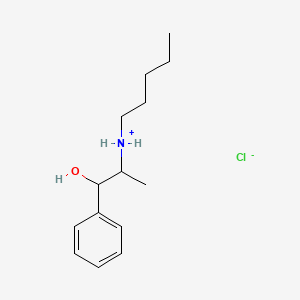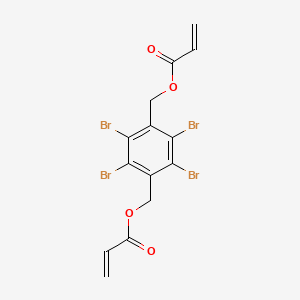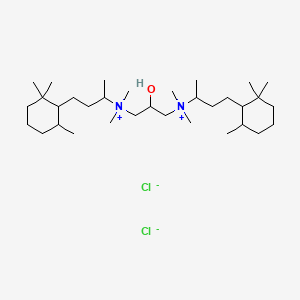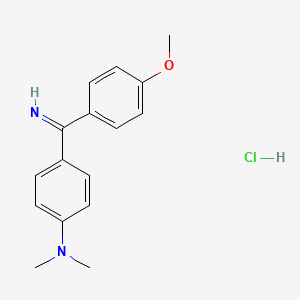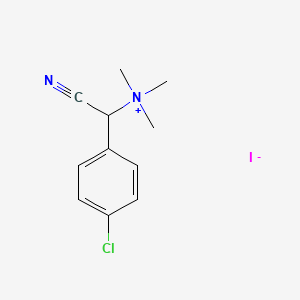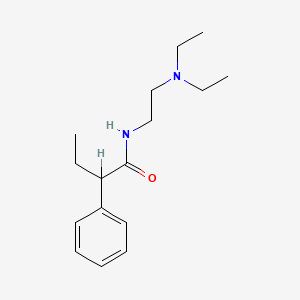
N-(2-(Diethylamino)ethyl)-2-phenylbutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-diethylaminoethyl)-2-phenylbutanamide: is a chemical compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to a butanamide backbone, with a diethylaminoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-diethylaminoethyl)-2-phenylbutanamide typically involves the reaction of 2-phenylbutanoic acid with N-(2-diethylaminoethyl)amine. The reaction is carried out under anhydrous conditions using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of N-(2-diethylaminoethyl)-2-phenylbutanamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-diethylaminoethyl)-2-phenylbutanamide can undergo oxidation reactions, particularly at the diethylaminoethyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: N-(2-diethylaminoethyl)-2-phenylbutanamide can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products:
Oxidation: Formation of N-(2-oxoethyl)-2-phenylbutanamide.
Reduction: Formation of N-(2-aminoethyl)-2-phenylbutanamide.
Substitution: Formation of substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-diethylaminoethyl)-2-phenylbutanamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has potential applications in the development of biologically active molecules. It can be used as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Medicine: N-(2-diethylaminoethyl)-2-phenylbutanamide is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-diethylaminoethyl)-2-phenylbutanamide involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological receptors, leading to modulation of their activity. The phenyl group may enhance the compound’s binding affinity to these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- N-(2-diethylaminoethyl)-2-phenylacetamide
- N-(2-diethylaminoethyl)-2-phenylpropionamide
- N-(2-diethylaminoethyl)-2-phenylvaleramide
Comparison: N-(2-diethylaminoethyl)-2-phenylbutanamide is unique due to its specific structural features, such as the butanamide backbone and the diethylaminoethyl substituent. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
63224-29-3 |
|---|---|
Molecular Formula |
C16H26N2O |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-phenylbutanamide |
InChI |
InChI=1S/C16H26N2O/c1-4-15(14-10-8-7-9-11-14)16(19)17-12-13-18(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3,(H,17,19) |
InChI Key |
NDIIVXRJVKIBCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate](/img/structure/B13763649.png)
